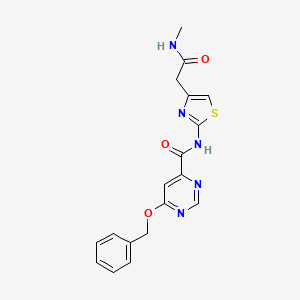

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

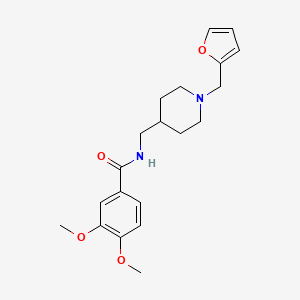

“(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone” is a complex organic compound. It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .

Synthesis Analysis

The synthesis of this compound involves several steps. The process for its preparation involves the use of phosphorous oxychloride as a cyclizing agent .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 173.2144 . It consists of a pyrazole bound to a phenyl group, which is also connected to a piperazine group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The process for its preparation involves the use of phosphorous oxychloride as a cyclizing agent .Aplicaciones Científicas De Investigación

Biological Activity

A study on novel N-phenylpyrazolyl aryl methanones derivatives, including compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, demonstrated that these compounds exhibit favorable herbicidal and insecticidal activities. This suggests a potential application in agricultural sciences for pest and weed management (Wang et al., 2015).

Antimicrobial Activity

Another study focused on the synthesis and characterization of new pyrazole and isoxazole derivatives, highlighting the antimicrobial potential of such compounds. They were tested against various bacterial and fungal strains, showing good antibacterial and antifungal activity. This indicates a promising application for this compound derivatives in the development of new antimicrobial agents (Sanjeeva et al., 2022).

Anticancer Activity

Research into polyfunctional substituted 1,3-thiazoles, including structures bearing similarities to the compound , has been performed within the “NCI-60 Human Tumor Cell Lines Screen” program. This study revealed that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibited significant anticancer activity across various cancer cell lines, suggesting potential anticancer applications for this compound derivatives (Turov, 2020).

Antiviral Activity

A study on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives, which share a structural core with the compound of interest, demonstrated notable antiviral activity. The synthesized heterocyclic compounds were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, suggesting potential applications in antiviral drug development (Attaby et al., 2006).

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on similar compounds revealed a desirable fitting pattern in the active site of their target proteins, characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby affecting their survival and proliferation.

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

The antileishmanial and antimalarial activities of similar compounds suggest that it may lead to the death of the parasites causing these diseases .

Propiedades

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-18-15(12-14(17-18)13-6-4-3-5-7-13)16(21)19-8-10-20(11-9-19)24(2,22)23/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPRAXSWOUXWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2765422.png)

![2,5-difluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2765424.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)

![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2765430.png)

![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-phenoxyphenyl)methanone](/img/structure/B2765437.png)

![N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2765438.png)